2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile
Overview
Description
2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile is an organic compound that belongs to the class of aryloxy phenols This compound is characterized by the presence of a chloro-substituted phenoxy group, a fluorine atom, and a benzenecarbonitrile moiety
Mechanism of Action
Target of Action
It’s structurally similar to the herbicide mcpa , which targets plant growth hormones known as auxins .
Mode of Action
Like MCPA, 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile likely acts as a synthetic auxin . Auxins are plant hormones that regulate growth. When these synthetic auxins are applied at high concentrations, they can induce rapid, uncontrolled growth, leading to the death of the plant .
Biochemical Pathways
As a synthetic auxin, it likely affects the same pathways as mcpa and other synthetic auxins . These compounds disrupt normal plant growth and development, leading to uncontrolled cell division and growth, and eventually plant death .
Pharmacokinetics
Similar compounds like mcpa are known to be absorbed by plants and distributed throughout the plant tissues . The metabolism and excretion of these compounds in plants contribute to their herbicidal effects .
Result of Action
The result of the action of this compound is likely similar to that of MCPA and other synthetic auxins . These compounds cause uncontrolled growth in plants, leading to the disruption of normal plant development and eventually plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzonitrile. For similar compounds like MCPA, factors such as soil type, temperature, and moisture can affect their absorption, distribution, and overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4-chloro-2-methylphenol with 6-fluorobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted phenoxy derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including herbicidal and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar structural features.
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP): Another herbicide with comparable properties.
2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar mode of action.
Uniqueness
2-(4-Chloro-2-methylphenoxy)-6-fluorobenzenecarbonitrile is unique due to the presence of both chloro and fluoro substituents, which impart distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-6-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO/c1-9-7-10(15)5-6-13(9)18-14-4-2-3-12(16)11(14)8-17/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKULZZNWGYNUSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C(=CC=C2)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101234415 | |
Record name | 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101234415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-17-8 | |
Record name | 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chloro-2-methylphenoxy)-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101234415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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